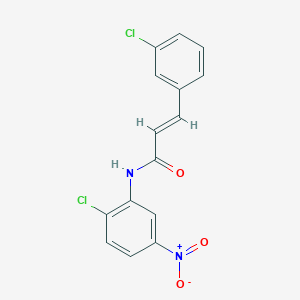![molecular formula C13H13NO4 B5701828 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5701828.png)
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a derivative of coumarin, a naturally occurring compound found in many plants, and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is still not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has also been shown to enhance the activity of certain enzymes that are involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, it also has some limitations, such as its instability in acidic conditions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide. One area of interest is the development of novel 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, make it a compound of significant interest. Further research is needed to fully understand the mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide involves the reaction of 4-hydroxycoumarin with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with dimethyl sulfate to obtain 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide.
Aplicaciones Científicas De Investigación
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide is in the field of medicinal chemistry. 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Propiedades
IUPAC Name |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRCCEBSHSYHHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)
![2-methyl-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5701760.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)

![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)

![N-[4-(acetylamino)-2-chloro-5-methoxyphenyl]benzamide](/img/structure/B5701795.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)

![N-[3-(isobutyrylamino)phenyl]-2-nitrobenzamide](/img/structure/B5701832.png)
![N-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-beta-alanine](/img/structure/B5701838.png)
![1-acetyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5701841.png)